

Spectroscopic Analysis of Propionitrile: A Technical Guide

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Compound of Interest

Compound Name: *Propionitrile*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **propionitrile** ($\text{CH}_3\text{CH}_2\text{CN}$), a versatile solvent and chemical intermediate. The following sections detail its infrared (IR), nuclear magnetic resonance (^1H and ^{13}C NMR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **propionitrile** in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of **propionitrile** is characterized by the prominent absorption band of the nitrile group.

Data Presentation

Frequency (cm^{-1})	Assignment	Intensity
~2254	$\text{C}\equiv\text{N}$ stretch	Strong
~3000	C-H stretch (sp^3 hybridized)	Medium
~1400	C-H bend	Medium

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol

A typical procedure for obtaining an FT-IR spectrum of liquid **propionitrile** is as follows:

- **Sample Preparation:** A "neat" liquid sample is used without any dilution. A small drop of **propionitrile** is placed directly onto one potassium bromide (KBr) salt plate. A second KBr plate is then carefully placed on top to create a thin, uniform liquid film between the plates.^[1]^[2]
- **Instrument Setup:** The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is collected.^[2]
- **Data Acquisition:** The prepared KBr plates containing the **propionitrile** sample are placed in the sample holder within the spectrometer. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} .^[3] Multiple scans are often averaged to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of **propionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy

Proton NMR spectroscopy of **propionitrile** shows two distinct signals corresponding to the ethyl group.

Data Presentation

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.36	Quartet (q)	2H	-CH ₂ -
~1.30	Triplet (t)	3H	-CH ₃

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly based on the solvent and instrument frequency.[\[4\]](#)

¹³C NMR Spectroscopy

Carbon NMR spectroscopy provides information on the different carbon environments in **propionitrile**.

Data Presentation

Chemical Shift (δ) ppm	Assignment
~120.97	-C \equiv N
~10.93	-CH ₂ -
~10.60	-CH ₃

Note: These shifts were reported in CDCl₃.[\[5\]](#)

Experimental Protocol

The following is a general procedure for acquiring NMR spectra of **propionitrile**:

- **Sample Preparation:** For a typical ¹H NMR experiment, 5-20 mg of **propionitrile** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[\[6\]](#) For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[\[6\]](#) The tube is capped and gently agitated to ensure the solution is homogeneous.[\[6\]](#)
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.[\[7\]](#) The spectrometer is then "locked" onto the deuterium signal of the solvent

to stabilize the magnetic field.[6]

- **Shimming:** The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[6]
- **Data Acquisition:** Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra. Key parameters such as the number of scans and relaxation delay are set to obtain a spectrum with a good signal-to-noise ratio.[6]
- **Data Processing:** The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **propionitrile** provides information about its molecular weight and fragmentation pattern.

Data Presentation

m/z	Relative Intensity	Assignment
55	High	$[\text{M}]^+$, Molecular Ion ($\text{C}_3\text{H}_5\text{N}^+$)
54	High	$[\text{M}-\text{H}]^+$, ($\text{C}_3\text{H}_4\text{N}^+$)
28	High	$[\text{C}_2\text{H}_4]^+$ or $[\text{H}_2\text{CN}]^+$
26	Moderate	$[\text{CN}]^+$

Note: The relative intensities of fragments can vary depending on the ion source and energy.

Fragmentation Pattern

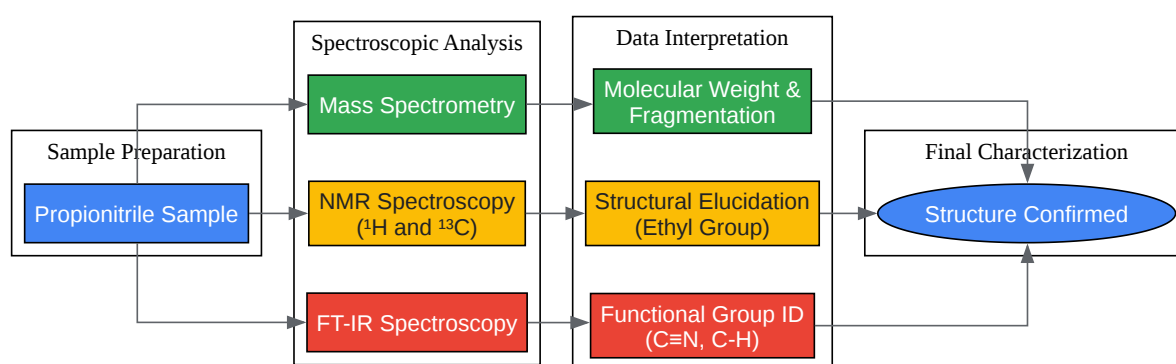
Under electron ionization, **propionitrile** (molecular weight 55.08 g/mol) undergoes fragmentation.[5] The molecular ion peak at m/z 55 is typically observed. A prominent peak is often seen at m/z 54, corresponding to the loss of a hydrogen atom.[8] Further fragmentation can lead to the formation of smaller ions.

Experimental Protocol

A general procedure for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** A small amount of **propionitrile** is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).[9]
- **Ionization:** In the ion source, the **propionitrile** molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** A mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis of Propionitrile



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Caption: Workflow for the spectroscopic analysis of **propionitrile**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Propionitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7769516#propionitrile-spectroscopic-data-ir-nmr-mass-spec\]](https://www.benchchem.com/product/b7769516#propionitrile-spectroscopic-data-ir-nmr-mass-spec)

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